
3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate is an organic compound that belongs to the class of phenylacetates This compound is characterized by the presence of two methoxy groups on the phenyl ring and an iodine atom on the other phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid with 2-iodo-4,5-dimethoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 3,4-dimethoxyphenyl 2-(2-hydroxy-4,5-dimethoxyphenyl)acetate.
Substitution: Formation of 3,4-dimethoxyphenyl 2-(2-substituted-4,5-dimethoxyphenyl)acetate.
Applications De Recherche Scientifique
3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for radiolabeled compounds used in imaging techniques.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. The methoxy groups and iodine atom play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)acetic acid: Similar structure but lacks the ester linkage.
3,4-Dimethoxyphenethylamine: Similar methoxy substitution pattern but different functional groups.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethanamine: Similar iodine and methoxy substitution but different core structure.
Uniqueness
3,4-Dimethoxyphenyl 2-(2-iodo-4,5-dimethoxyphenyl)acetate is unique due to its specific combination of methoxy and iodine substitutions on the phenyl rings, as well as the ester linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C18H19IO6 |
|---|---|
Poids moléculaire |
458.2 g/mol |
Nom IUPAC |
(3,4-dimethoxyphenyl) 2-(2-iodo-4,5-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C18H19IO6/c1-21-14-6-5-12(9-16(14)23-3)25-18(20)8-11-7-15(22-2)17(24-4)10-13(11)19/h5-7,9-10H,8H2,1-4H3 |
Clé InChI |
WJFQIYMLPQDFQK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)OC(=O)CC2=CC(=C(C=C2I)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


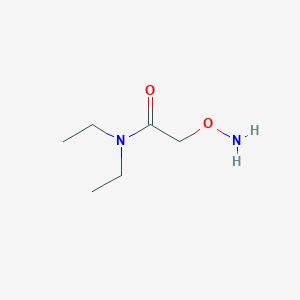
![2-[(1,3-Benzothiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13784772.png)


![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
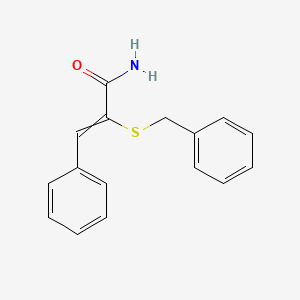
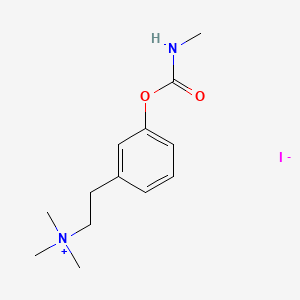
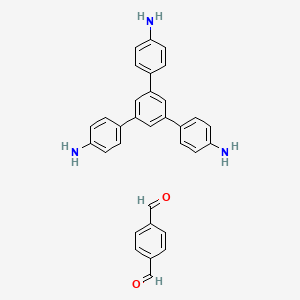
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
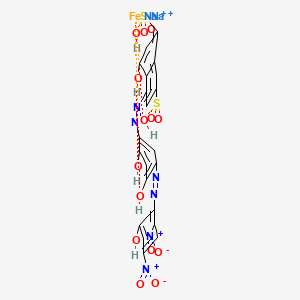
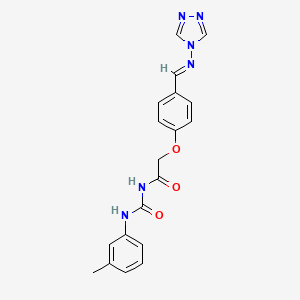
![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
